

Robinetinidin Chloride: A Technical Guide to its Biological Activities

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Compound of Interest

Compound Name: Robinetinidin chloride

Cat. No.: B192280

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Abstract

Robinetinidin chloride is a naturally occurring anthocyanidin, a type of flavonoid found in various plant species, notably in the heartwood and bark of trees like *Stryphnodendron adstringens* and *Robinia pseudoacacia*. As a member of the flavonoid family, it is structurally poised to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. This technical guide provides a comprehensive overview of the reported biological activities of Robinetinidin and its precursors, drawing from the available scientific literature. Due to the limited studies on the isolated **Robinetinidin chloride**, this document also contextualizes its potential activities based on data from closely related compounds and plant extracts rich in its proanthocyanidin form (prorobinetinidins). This guide details quantitative data, experimental methodologies for key assays, and the signaling pathways potentially modulated by this compound, offering a valuable resource for researchers exploring its therapeutic potential.

Chemical Structure and Properties

Robinetinidin is an anthocyanidin characterized by a flavylum (2-phenylchromenylium) ion backbone with hydroxyl groups at the 3, 3', 4', 5', and 7 positions. The chloride salt form is a common stable preparation for research purposes.

- IUPAC Name: 5-(3,7-Dihydroxychromenylium-2-yl)benzene-1,2,3-triol chloride

- Chemical Formula: $C_{15}H_{11}ClO_6$
- Molar Mass: 322.69 g/mol
- CAS Number: 3020-09-5

Antioxidant Activity

Flavonoids are well-regarded for their antioxidant properties, which stem from their ability to scavenge free radicals and chelate metal ions.[1][2] The antioxidant capacity of Robinetinidin can be inferred from studies on plant extracts known to be rich in prorobinetinidins, which are oligomers that yield Robinetinidin upon depolymerization.[3]

Quantitative Data

Direct quantitative antioxidant data for isolated **Robinetinidin chloride** is not extensively reported in the literature. However, studies on extracts from Stryphnodendron adstringens, a primary source of prorobinetinidins, provide valuable insights into its potential potency.

Source Material	Assay	Result (IC ₅₀)	Reference
Stryphnodendron adstringens Extract	DPPH Radical Scavenging	10 - 20 µg/mL	[4]
Stryphnodendron adstringens Hydroethanolic Extracts (Leaf and Stem)	DPPH Radical Scavenging	>92% inhibition (concentration not specified)	[5]

IC₅₀ (Inhibitory Concentration 50%) is the concentration of a substance required to inhibit a specific biological or biochemical function by 50%.

Experimental Protocols

2.2.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of a compound to act as a free radical scavenger or hydrogen donor.

- **Reagent Preparation:** Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should have a deep violet color.
- **Sample Preparation:** Dissolve **Robinetinidin chloride** or plant extract in a suitable solvent (e.g., methanol) to create a series of dilutions.
- **Reaction:** Add a fixed volume of the DPPH stock solution (e.g., 1.95 mL) to a small volume of each sample dilution (e.g., 50 µL) in a test tube or 96-well plate. A control is prepared using the solvent instead of the sample.
- **Incubation:** Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
- **Measurement:** Measure the absorbance of the solutions at a specific wavelength (typically 515-517 nm) using a spectrophotometer. The reduction in absorbance, indicated by a color change from violet to yellow, corresponds to the radical scavenging activity.
- **Calculation:** The percentage of radical scavenging activity is calculated using the formula: % Inhibition = $[(\text{Abs_control} - \text{Abs_sample}) / \text{Abs_control}] * 100$. The IC₅₀ value is then determined by plotting the inhibition percentage against the sample concentrations.^{[6][7]}

2.2.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

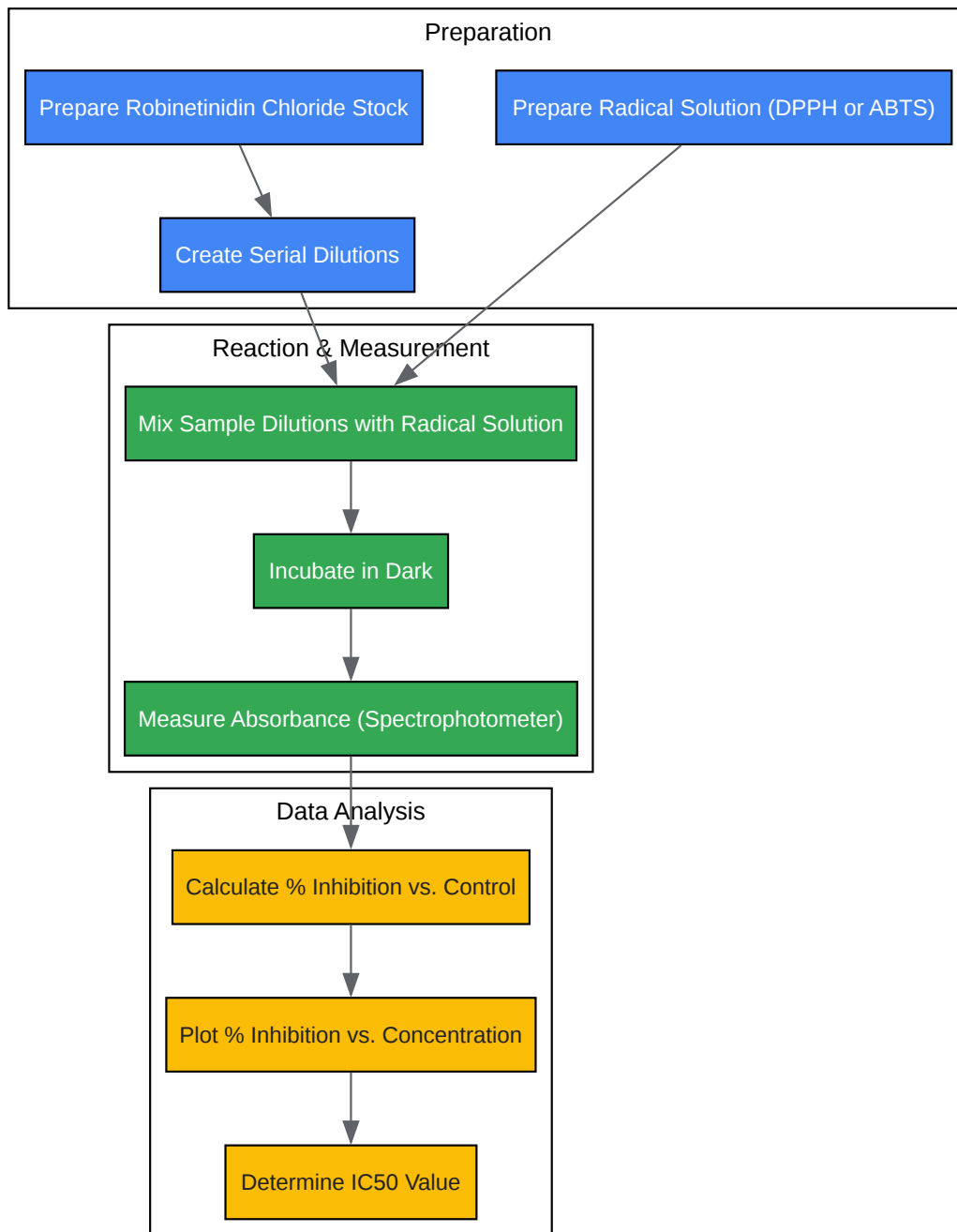
This assay is another common method for assessing antioxidant capacity.

- **Reagent Preparation:** Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
- **Working Solution:** Dilute the ABTS•+ solution with a solvent (e.g., ethanol or PBS) to an absorbance of approximately 0.70 at 734 nm.
- **Reaction:** Add a small volume of the sample dilutions to a fixed volume of the ABTS•+ working solution.

- Incubation: Allow the reaction to proceed for a set time (e.g., 6 minutes).
- Measurement: Read the absorbance at 734 nm.
- Calculation: Calculate the percentage of inhibition as in the DPPH assay and determine the IC_{50} value.[\[6\]](#)[\[8\]](#)

Logical Workflow for Antioxidant Assays

Workflow for In Vitro Antioxidant Capacity Assessment



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Caption: General workflow for DPPH/ABTS antioxidant assays.

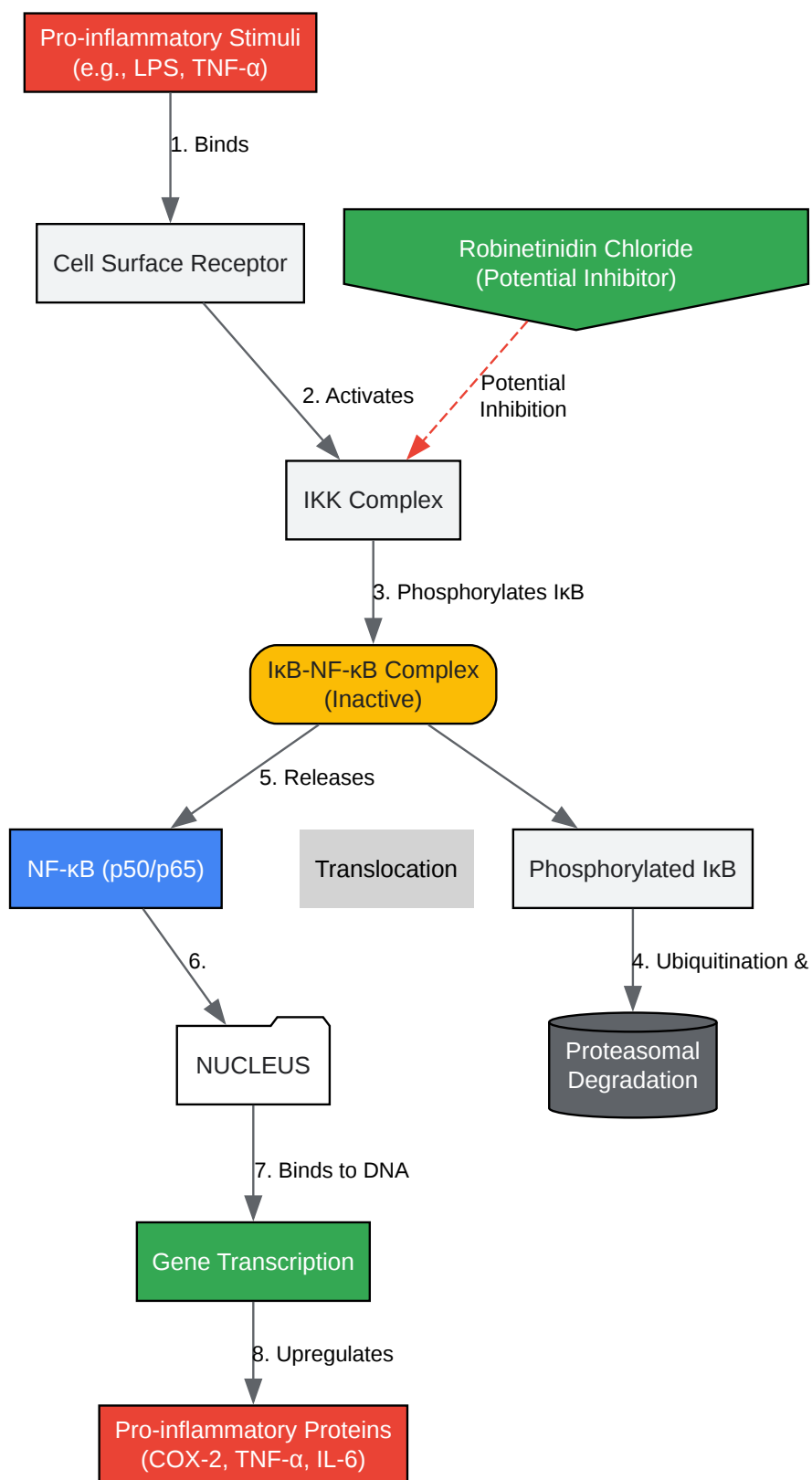
Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Flavonoids are known to exert anti-inflammatory effects by inhibiting key enzymes and modulating inflammatory signaling pathways.^{[9][10]} While specific studies on **Robinetinidin chloride** are lacking, its chemical structure suggests potential activity against enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial mediators of inflammation.^{[2][11]}

Potential Signaling Pathways

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.^[12] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes (e.g., TNF-α, IL-6, COX-2). Many flavonoids inhibit this pathway by preventing IκB degradation.^{[13][14]} It is plausible that **Robinetinidin chloride** could act as an NF-κB inhibitor.



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Caption: Potential inhibition of the NF-κB signaling pathway.

Experimental Protocols

3.2.1. Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays

These enzymatic assays measure the ability of a compound to inhibit the activity of COX-1, COX-2, or 5-LOX, key enzymes in the arachidonic acid cascade that produce prostaglandins and leukotrienes.

- **Enzyme and Substrate:** Use purified enzymes (e.g., human recombinant COX-2 or soybean 5-LOX) and their respective substrates (arachidonic acid for COX, linoleic acid for LOX).
- **Sample Incubation:** Pre-incubate the enzyme with various concentrations of **Robinetinidin chloride** or a known inhibitor (e.g., celecoxib for COX-2, zileuton for 5-LOX).
- **Reaction Initiation:** Add the substrate to start the reaction.
- **Detection:** Monitor the formation of the product over time. This can be done using various methods, such as measuring oxygen consumption with an oxygen electrode, or by spectrophotometric detection of a colored product (e.g., prostaglandin G2 for COX).[\[15\]](#)[\[16\]](#)
- **Calculation:** Determine the rate of reaction for each sample concentration. Calculate the percentage of inhibition relative to a control without the inhibitor and determine the IC₅₀ value.

Anticancer Activity

Flavonoids are widely investigated for their chemopreventive and therapeutic effects against cancer.[\[5\]](#)[\[6\]](#) Their mechanisms include inducing apoptosis (programmed cell death), inhibiting cell proliferation, and preventing angiogenesis.[\[17\]](#)[\[18\]](#)

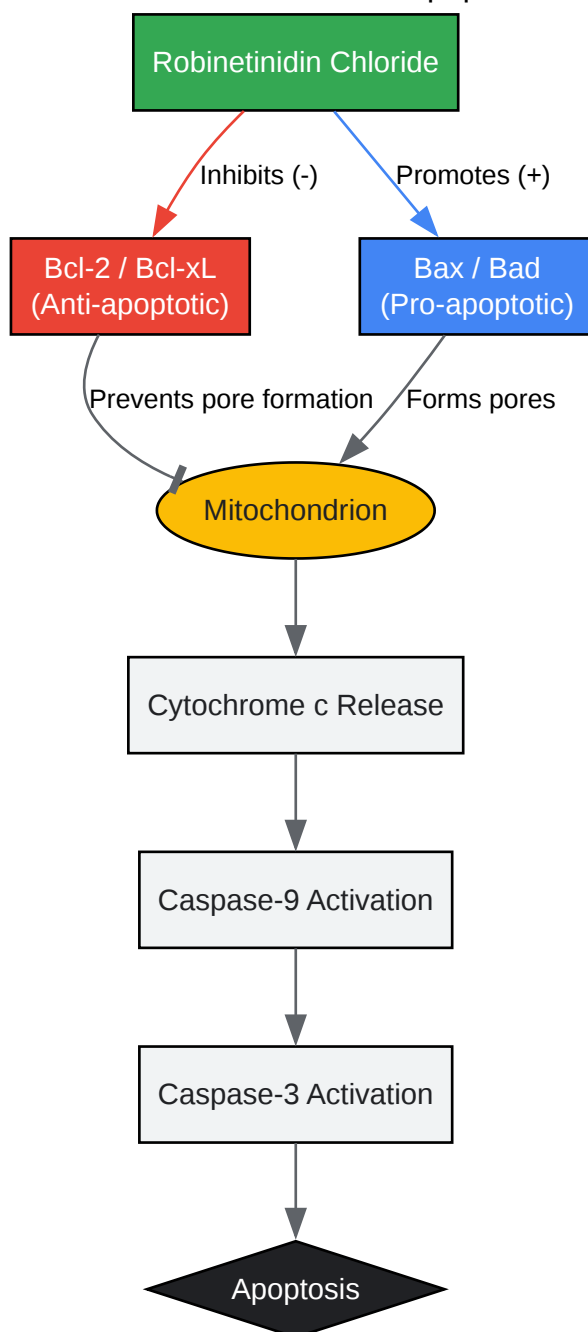
Potential Signaling Pathways

Intrinsic (Mitochondrial) Apoptosis Pathway

Many flavonoids induce apoptosis by targeting the mitochondria.[\[19\]](#) They can alter the balance of pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. An increase in the Bax/Bcl-2 ratio leads to the loss of mitochondrial membrane potential, causing the release

of cytochrome c into the cytosol. Cytochrome c then activates a caspase cascade (initiator caspase-9 and effector caspase-3), leading to the execution of apoptosis.[20][21]

Potential Induction of the Intrinsic Apoptosis Pathway



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Caption: Modulation of the mitochondrial apoptosis pathway.

Experimental Protocols

4.2.1. MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell viability and cytotoxic effects.

- **Cell Culture:** Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate and allow them to adhere overnight.
- **Treatment:** Treat the cells with a range of concentrations of **Robinetinidin chloride** for a specified duration (e.g., 24, 48, or 72 hours).
- **MTT Addition:** Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
- **Incubation:** Incubate for 2-4 hours to allow formazan formation.
- **Solubilization:** Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
- **Measurement:** Measure the absorbance of the solution at approximately 570 nm.
- **Calculation:** Cell viability is expressed as a percentage relative to untreated control cells. The IC₅₀ value, the concentration that reduces cell viability by 50%, can be calculated.[\[22\]](#)[\[23\]](#)

Enzyme Inhibition

Beyond inflammatory enzymes, flavonoids can inhibit a wide array of other enzymes. The specific inhibitory profile of **Robinetinidin chloride** is not well-documented, but related flavonoids have shown activity against enzymes like HIV-1 integrase, acetylcholinesterase, and xanthine oxidase.[\[24\]](#)[\[25\]](#)

Experimental Protocols

5.1.1. General Enzyme Inhibition Assay and Kinetics

To determine the inhibitory effect of **Robinetinidin chloride** on a specific enzyme:

- **Assay Setup:** In a suitable buffer, combine the enzyme, varying concentrations of **Robinetinidin chloride**, and a control without the inhibitor.
- **Reaction Initiation:** Start the reaction by adding a known concentration of the enzyme's substrate.
- **Monitoring:** Measure the rate of product formation or substrate depletion over time using an appropriate detection method (e.g., spectrophotometry, fluorometry).
- **Data Analysis:**
 - **IC₅₀ Determination:** Plot the reaction rate against the inhibitor concentration to determine the IC₅₀.
 - **Kinetic Analysis:** To determine the mechanism of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the substrate and the inhibitor. Plot the data using a Lineweaver-Burk or Michaelis-Menten plot to observe the effects on V_{max} (maximum reaction velocity) and K_m (Michaelis constant).[\[26\]](#)[\[27\]](#)

Conclusion and Future Directions

Robinetinidin chloride, as a member of the anthocyanidin class of flavonoids, holds significant therapeutic promise. Based on its chemical structure and preliminary data from related plant extracts, it is expected to possess potent antioxidant, anti-inflammatory, and anticancer properties. However, there is a clear gap in the scientific literature regarding the specific biological activities and quantitative potency of the isolated compound.

Future research should focus on:

- **Isolation and Purification:** Developing efficient methods to obtain pure **Robinetinidin chloride** for detailed biological evaluation.
- **In Vitro Screening:** Systematically screening the compound against a panel of cancer cell lines, inflammatory enzymes (COX, LOX), and in various antioxidant assays to establish quantitative IC₅₀ values.

- Mechanism of Action: Elucidating the specific molecular targets and signaling pathways (e.g., NF- κ B, apoptosis-related proteins) modulated by **Robinetinidin chloride**.
- In Vivo Studies: Progressing to animal models to evaluate the efficacy, pharmacokinetics, and safety profile of **Robinetinidin chloride** for specific disease indications.

This guide summarizes the current understanding and provides a framework for the systematic investigation of **Robinetinidin chloride** as a potential lead compound for drug development.

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